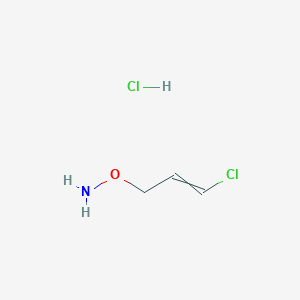

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

Descripción general

Descripción

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxylamine group bonded to a 3-chloroallyl group, with the configuration specified as (E), indicating the trans arrangement of substituents around the double bond. The hydrochloride form ensures its stability and solubility in aqueous solutions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamine derivatives. One common method includes the reaction of hydroxylamine with 3-chloroallyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of electrodialysis coupled with oxime hydrolysis has been explored for the preparation of hydroxylamine derivatives, offering advantages such as mild reaction conditions and efficient mass transfer . This method can be adapted for large-scale production, ensuring consistent quality and minimizing byproducts.

Análisis De Reacciones Químicas

Types of Reactions

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso compounds.

Reduction: Amine derivatives.

Substitution: Functionalized hydroxylamine derivatives with various substituents replacing the chloro group.

Aplicaciones Científicas De Investigación

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that alter their function. The chloroallyl group enhances its reactivity, allowing it to participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Hydroxylamine: A simpler analogue with similar reactivity but lacking the chloroallyl group.

N,O-Dimethylhydroxylamine: Features methyl groups instead of the chloroallyl group, leading to different reactivity and applications.

Hydroxylamine-O-sulfonic acid: Contains a sulfonic acid group, making it more reactive in certain contexts.

Uniqueness

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is unique due to its chloroallyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature allows it to participate in specific chemical reactions that are not accessible to simpler hydroxylamine derivatives.

Actividad Biológica

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is a hydroxylamine derivative characterized by the presence of a chloroallyl group. Its synthesis typically involves the reaction of hydroxylamine hydrochloride with (E)-1,3-dichloropropene in the presence of a base such as triethylamine. The reaction conditions are critical for optimizing yield and purity, with reported yields reaching up to 70.9% under specific conditions (0.5:1 molar ratio of hydroxylamine sulfate to (E)-1,3-dichloropropene, 70-80 °C for 4 hours) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its inhibitory effects against various bacterial and fungal strains, suggesting its potential application in pharmaceuticals as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's mechanism of action appears to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Interaction with Biological Macromolecules

Preliminary studies suggest that this compound may form adducts with biological macromolecules such as proteins and nucleic acids. These interactions could potentially influence enzyme activity or gene expression, indicating a broader scope of biological implications .

Case Studies

One notable study explored the compound's effects on bacterial biofilms. The results indicated that treatment with this compound significantly reduced biofilm formation in Staphylococcus aureus compared to untreated controls. This finding highlights its potential utility in treating infections associated with biofilm-forming pathogens .

Another investigation assessed its antifungal properties against Candida species. The compound demonstrated a dose-dependent inhibition of fungal growth, suggesting that it could be developed into a therapeutic agent for fungal infections resistant to conventional treatments .

Propiedades

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDAGPDHXQKVHK-TYYBGVCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073654, DTXSID10888770 | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96992-71-1, 82244-86-8 | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96992-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.